molecular formula C8H7Cl2NO3 B14730408 5-Amino-2,4-dichlorophenoxyacetic acid CAS No. 5397-71-7

5-Amino-2,4-dichlorophenoxyacetic acid

Cat. No.: B14730408
CAS No.: 5397-71-7
M. Wt: 236.05 g/mol
InChI Key: VMNPETQUBQUXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2,4-dichlorophenoxyacetic acid is an organic compound with the molecular formula C8H7Cl2NO3 It is a derivative of 2,4-dichlorophenoxyacetic acid, which is widely known for its use as a herbicide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,4-dichlorophenoxyacetic acid typically involves the chlorination of phenoxyacetic acid followed by amination. One common method involves the reaction of 2,4-dichlorophenoxyacetic acid with ammonia or an amine under controlled conditions to introduce the amino group at the 5-position. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,4-dichlorophenoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines with different substitution patterns.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

5-Amino-2,4-dichlorophenoxyacetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on plant growth and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2,4-dichlorophenoxyacetic acid involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual plant death. The compound affects the plasticity of cell walls, protein production, and ethylene production, which are critical for plant growth and development .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    4-Chlorophenoxyacetic acid: Another herbicide with a single chlorine atom.

    2,4,5-Trichlorophenoxyacetic acid: A herbicide with an additional chlorine atom.

Uniqueness

5-Amino-2,4-dichlorophenoxyacetic acid is unique due to the presence of the amino group, which imparts different chemical and biological properties compared to its analogs

Properties

CAS No.

5397-71-7

Molecular Formula

C8H7Cl2NO3

Molecular Weight

236.05 g/mol

IUPAC Name

2-(5-amino-2,4-dichlorophenoxy)acetic acid

InChI

InChI=1S/C8H7Cl2NO3/c9-4-1-5(10)7(2-6(4)11)14-3-8(12)13/h1-2H,3,11H2,(H,12,13)

InChI Key

VMNPETQUBQUXAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1OCC(=O)O)Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.